Fmoc-D,L-hlys(Boc)

Description

BenchChem offers high-quality Fmoc-D,L-hlys(Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D,L-hlys(Boc) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

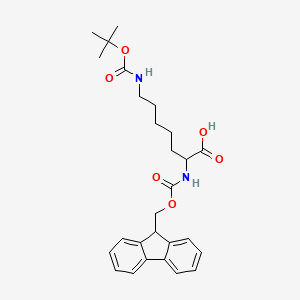

2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFMIWUWBOOJLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-D,L-homolysine(Boc) chemical structure and properties

An In-Depth Technical Guide to Fmoc-D,L-homolysine(Boc): Structure, Properties, and Application in Peptide Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Fmoc-D,L-homolysine(Boc), a non-canonical amino acid derivative essential for advanced peptide synthesis and drug development. We will delve into its unique chemical structure, physicochemical properties, and the strategic role of its orthogonal protecting groups. The core of this document is a detailed exploration of its application in Solid-Phase Peptide Synthesis (SPPS), offering field-proven insights and step-by-step protocols for researchers, chemists, and drug development professionals.

Introduction: The Significance of Fmoc-D,L-homolysine(Boc)

In the landscape of peptide chemistry, the introduction of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. Homolysine, a lysine homolog with an additional methylene group in its side chain, is utilized to alter peptide conformation, stability, and receptor-binding affinity.

The derivative, Fmoc-D,L-homolysine(Boc), is specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It comes equipped with two critical protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butoxycarbonyl (Boc) group on the side-chain ε-amine. This dual-protection scheme provides an elegant orthogonal strategy, which is the cornerstone of modern peptide synthesis, allowing for the selective deprotection and sequential elongation of the peptide chain with high fidelity.[1][2][3] This guide will elucidate the chemical principles and practical methodologies that make this reagent an invaluable tool in the synthesis of complex and modified peptides.[1]

Chemical Structure and Physicochemical Properties

The functionality of Fmoc-D,L-homolysine(Boc) is intrinsically linked to its molecular architecture. The structure features the homolysine backbone, which extends the side chain by one carbon atom compared to lysine, and the strategically placed Fmoc and Boc protecting groups.

Caption: Chemical Structure of Fmoc-Homolysine(Boc).

Physicochemical Data Summary

The following table summarizes the key properties of the L-enantiomer, which are representative for the D,L-mixture.

| Property | Value | Source(s) |

| Chemical Formula | C₂₇H₃₄N₂O₆ | [1][4][5] |

| Molecular Weight | 482.57 g/mol | [1][4][5] |

| CAS Number | 194718-17-7 (L-form) | [1][4][5] |

| Appearance | White to off-white powder | [1][5] |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents. | [6][7] |

| Storage Conditions | 2-8 °C, protect from moisture. | [1][5] |

The Principle of Orthogonal Protection in Peptide Synthesis

The successful stepwise synthesis of a peptide hinges on a strategy of "orthogonal protection," where different protecting groups can be removed under distinct chemical conditions without affecting others. Fmoc-D,L-homolysine(Boc) is a perfect embodiment of this principle.[2]

-

Fmoc Group (Nα-protection): This group protects the alpha-amino group, the site of peptide bond formation. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF. This deprotection step regenerates the free amine on the growing peptide chain, preparing it for coupling with the next amino acid.[2][6]

-

Boc Group (Nε-protection): This group protects the side-chain amino group of the homolysine residue. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA).[6] This ensures the side chain remains inert throughout the entire synthesis process until the final deprotection and cleavage step.[6]

This orthogonality is the key to the success of Fmoc SPPS. It allows for the iterative cycle of deprotection and coupling to proceed with minimal side reactions, preserving the integrity of both the peptide backbone and sensitive side chains.[8]

Caption: Orthogonal deprotection strategy in Fmoc SPPS.

Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow

The incorporation of Fmoc-D,L-homolysine(Boc) into a peptide sequence follows the standard rhythmic cycle of Fmoc SPPS. The causality behind each step is critical for ensuring high-yield and high-purity synthesis.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis.

Experimental Protocol: Single Coupling Cycle

This protocol outlines a single cycle for adding Fmoc-D,L-homolysine(Boc) to a growing peptide chain attached to a solid-phase resin (e.g., Rink Amide resin).

Materials:

-

Peptide-resin with a free N-terminal Fmoc group

-

Fmoc-D,L-homolysine(Boc)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

Methodology:

-

Resin Swelling:

-

Place the peptide-resin in a reaction vessel.

-

Add DMF to swell the resin beads for 30-60 minutes. This is crucial as it allows reagents to penetrate the polymer matrix for efficient reaction kinetics.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes. The piperidine acts as a base to induce β-elimination of the Fmoc group, liberating the N-terminal amine. The formation of a dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy.[9]

-

Drain the solution. Repeat this step once more to ensure complete deprotection.

-

Causality: Incomplete deprotection is a common cause of deletion sequences (peptides missing an amino acid). The two-step process ensures the reaction goes to completion.

-

-

Washing:

-

Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is 3-5 times with DMF, followed by washes with IPA and DCM.

-

Causality: Residual piperidine will neutralize the incoming activated amino acid, preventing the coupling reaction. Thorough washing is non-negotiable for success.

-

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve Fmoc-D,L-homolysine(Boc) (3-5 equivalents relative to resin loading) and HBTU (0.95 eq. relative to the amino acid) in DMF.

-

Add DIPEA (2 eq. relative to the amino acid) to the solution to raise the pH and initiate the activation of the carboxylic acid group, forming a highly reactive intermediate.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 1-2 hours at room temperature.

-

Causality: Pre-activation ensures the carboxylic acid is sufficiently electrophilic to react with the newly freed N-terminal amine on the resin. HBTU is a highly efficient coupling reagent that minimizes the risk of racemization.[8]

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin 3-5 times with DMF to remove excess reagents and byproducts.

-

-

Monitoring (Optional but Recommended):

-

Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. A negative result (beads remain colorless) indicates a complete coupling reaction, as there are no free primary amines left. A positive result (blue beads) signifies incomplete coupling, requiring a second coupling step.

-

Final Cleavage and Side-Chain Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave it from the solid support and remove the acid-labile Boc group from the homolysine side chain, along with any other side-chain protecting groups.

-

Procedure: The peptide-resin is treated with a cleavage cocktail, most commonly containing a high concentration of Trifluoroacetic Acid (TFA).

-

Reagent Cocktail: A typical cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

TFA: The strong acid that cleaves the Boc group and the linker attaching the peptide to the resin.

-

Water & TIS: These are "scavengers." During deprotection, reactive cationic species are generated that can re-attach to and modify sensitive amino acid residues (like Trp or Met). Scavengers trap these reactive species, protecting the final peptide product.

-

-

The reaction is typically run for 2-4 hours, after which the crude peptide is precipitated with cold diethyl ether, collected, and purified via HPLC.

Safety and Handling

Fmoc-D,L-homolysine(Boc) is a laboratory chemical and should be handled with appropriate care.

-

Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[10]

-

Handling: Always use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C to prevent degradation.[1][5]

Conclusion

Fmoc-D,L-homolysine(Boc) is a sophisticated and highly versatile building block for peptide synthesis. Its well-designed orthogonal protection scheme enables its seamless integration into SPPS workflows, allowing for the creation of novel peptides with modified structures and functions. A thorough understanding of its properties and the chemical principles behind its use, as detailed in this guide, empowers researchers to leverage this tool effectively in the pursuit of new peptide-based diagnostics and therapeutics.

References

-

Shengnuo Biotech. Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis. Available at: [Link]

-

PubChem. Fmoc-D-beta-homolysine(Boc). Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-13. Available at: [Link]

-

Aapptec Peptides. Fmoc-D-Lys(Boc)-OH [92122-45-7]. Available at: [Link]

-

PubChem. Fmoc-Lys(Boc)-OH. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. No results for search term "3D-FF55426" | CymitQuimica [cymitquimica.com]

- 5. Fmoc-hLys(Boc)-OH Novabiochem 194718-17-7 [sigmaaldrich.com]

- 6. chempep.com [chempep.com]

- 7. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. Fmoc-D-beta-homolysine(Boc) | C27H34N2O6 | CID 92957051 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Fmoc-Lys(Boc) vs. Fmoc-hLys(Boc) Side Chain Architecture

Executive Summary

In the precision engineering of peptide therapeutics, the distinction between Fmoc-Lys(Boc)-OH and Fmoc-hLys(Boc)-OH extends beyond a single methylene group. While the former is the canonical building block for protein synthesis, the latter (Homolysine) serves as a critical tool for fine-tuning side-chain reach, altering proteolytic stability, and optimizing macrocyclic constraints in stapled peptides. This guide analyzes the structural, synthetic, and functional divergences between these two residues to support rational drug design.

Structural & Chemical Fundamentals

The fundamental difference lies in the aliphatic chain length connecting the

Chemical Architecture

| Feature | Fmoc-Lys(Boc)-OH | Fmoc-hLys(Boc)-OH |

| Systematic Name | ||

| Side Chain Carbons | 4 ( | 5 ( |

| Reactive Amine Pos. | Epsilon ( | Zeta ( |

| Side Chain Length | ~6.3 Å (extended) | ~7.8 Å (extended) |

| Molecular Weight | 468.5 g/mol | 482.6 g/mol (+14 Da) |

| CAS Number | 71989-26-9 | 203854-47-1 |

Structural Visualization

The following diagram illustrates the methylene insertion that differentiates the two derivatives.

Figure 1: Comparative topology of Lysine vs. Homolysine side chains. Note the insertion of the Zeta carbon (Cζ) in Homolysine, extending the reach of the reactive amine.

Synthetic Considerations (SPPS)

Both derivatives utilize the Fmoc/tBu orthogonal protection strategy, making them compatible with standard solid-phase peptide synthesis (SPPS) workflows. However, the increased hydrophobicity and steric reach of hLys require specific attention.

Coupling Efficiency

-

Fmoc-Lys(Boc): Standard coupling (HBTU/DIEA or DIC/Oxyma) typically proceeds with >99% efficiency in 30-60 minutes.

-

Fmoc-hLys(Boc): Due to the longer alkyl chain, the reactive amine is slightly more mobile (higher entropic penalty for ordering), but steric hindrance at the coupling site is negligible. Standard protocols apply, though double coupling is recommended for critical positions to ensure quantitative incorporation.

Solubility & Aggregation

Homolysine is slightly more hydrophobic than Lysine. In "difficult sequences" (e.g., poly-alanine or beta-sheet prone regions), replacing Lys with hLys may slightly alter the aggregation profile, though the Boc group largely masks this effect during synthesis.

Deprotection Kinetics

The Boc group on both the

-

Reagent: 95% TFA / 2.5% TIPS / 2.5%

. -

Kinetics: Removal is rapid (<30 mins) for both. The extra methylene group in hLys does not electronically stabilize or destabilize the carbamate enough to alter deprotection times significantly.

Strategic Applications in Drug Design

The choice to use Fmoc-hLys(Boc) is rarely accidental; it is a deliberate design choice to solve specific structural problems.

Lactam Bridge Engineering (Helix Stabilization)

This is the primary application for hLys. Cyclic peptides often employ side-chain-to-side-chain lactam bridges (amide bonds) to force the peptide into an

-

Standard (i, i+4): Usually involves Lys(i) and Glu(i+4). This forms a specific ring size (typically 21 atoms).

-

Tuning with hLys: If the standard bridge imposes too much strain or does not perfectly align the helical face, substituting Lys with hLys expands the ring size by one atom. This "ring expansion" can relax ring strain and improve the binding affinity of the stapled peptide.

Protease Resistance

Endogenous proteases (e.g., trypsin) specifically recognize the positively charged side chain of Lysine at a specific distance from the backbone.

-

Mechanism: Trypsin cleaves C-terminal to Lys/Arg.

-

hLys Effect: The non-canonical length of the Homolysine side chain often disrupts the precise geometric alignment required by the protease active site (S1 pocket), conferring proteolytic resistance to the therapeutic peptide.

Linkerology & Cross-Linking

In Antibody-Drug Conjugates (ADCs) or PROTACs, the length of the linker is a tunable parameter.

-

Reach: hLys provides an extra ~1.5 Å of reach compared to Lys.

-

Flexibility: The longer alkyl chain adds rotational degrees of freedom, which can be beneficial for recruiting bulky partners but detrimental if rigid entropy loss is required for binding.

Experimental Protocols

Standard Coupling Protocol (0.1 mmol scale)

This protocol is validated for both Fmoc-Lys(Boc) and Fmoc-hLys(Boc) on Rink Amide resin.

-

Resin Swelling: DMF (3 x 5 min).

-

Fmoc Deprotection: 20% Piperidine in DMF (1 x 2 min, 1 x 10 min). Wash DMF (5x).

-

Activation:

-

Amino Acid (0.5 mmol, 5 eq)

-

HCTU (0.5 mmol, 5 eq)

-

DIEA (1.0 mmol, 10 eq) in NMP/DMF.

-

-

Coupling: Shake at Room Temp for 45 min.

-

Wash: DMF (3x), DCM (3x).

-

Validation: Perform Kaiser Test .

-

Note: If using hLys in a difficult sequence, perform a Chloranil test as a secondary check if Proline was the previous residue.

-

Decision Logic for Residue Selection

Figure 2: Decision matrix for selecting between Lysine and Homolysine based on therapeutic design requirements.

References

-

Fmoc-Lys(Boc)-OH Properties & Structure Source: PubChem [Link]

-

Lactam Bridge Stabilization of Alpha-Helical Peptides Source: Journal of Peptide Science (via NIH) Context: Discusses the effect of ring size and spacing (i, i+4) on helix stability, relevant to the choice between Lys and hLys. [Link]

-

Comparison of Lysine and Homolysine in Methyltransferase Activity Source: ResearchGate Context: Demonstrates the biological difference where hLys is a poor substrate for enzymes that methylate Lys, proving its utility as a negative control or stable probe. [Link]

Fmoc-D,L-hlys(Boc) CAS number and molecular weight

Advanced Reagents for Peptidomimetic Engineering and Solid-Phase Synthesis

Part 1: Executive Summary & Chemical Identity

Fmoc-D,L-hLys(Boc) (Fmoc-Homolysine(Boc)) is a non-canonical amino acid derivative used extensively in the synthesis of protease-resistant peptides and peptidomimetics.[1] Structurally, it is a homolog of lysine with an extended side chain containing five methylene groups (compared to four in lysine). This subtle structural alteration—the insertion of a single methylene unit (

The "D,L" designation indicates a racemic mixture of enantiomers, often utilized in early-stage library screening or combinatorial chemistry where stereochemical definition is a variable to be explored.[1] However, for precise drug development, the pure L- or D- isomers are typically isolated.[1]

Chemical Identity Matrix[1][2][3]

| Property | Specification |

| Common Name | Fmoc-D,L-hLys(Boc)-OH |

| Systematic Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid |

| Molecular Formula | |

| Molecular Weight | 482.57 g/mol |

| CAS Number (L-Isomer) | 194718-17-7 (Standard reference for L-form) |

| CAS Number (D-Isomer) | 1434054-86-0 (Standard reference for D-form) |

| CAS Number (Racemic) | Note: Often supplied as a custom blend.[1] Refer to specific CoA. |

| Protecting Groups | N- |

Part 2: Structural Analysis & Significance[1]

The "Homo" Distinction

In peptide nomenclature, the prefix "homo" typically denotes the insertion of a methylene group. It is critical to distinguish between:

-

Homolysine (hLys): Extension of the side chain . The side chain becomes

.[1] This is the molecule discussed here.[2][4][][6][7][8][9][10]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

-Homolysine (

Fmoc-hLys(Boc) preserves the

Stereochemistry (D,L)

-

L-Isomer: Mimics natural proteinogenic geometry; useful for extending side-chain reach while maintaining backbone topology.[1]

-

D-Isomer: Induces reverse turn structures and confers high resistance to enzymatic degradation (proteolysis), as endogenous proteases rarely recognize D-amino acids.[1]

-

Racemic (D,L): Used in "sar" (Structure-Activity Relationship) scanning to determine if stereochemistry at a specific position affects biological activity.

Part 3: Experimental Protocols (SPPS)

The following protocols are designed for standard Fmoc Solid-Phase Peptide Synthesis (SPPS). The orthogonality of Fmoc (removed by base) and Boc (removed by acid) is the cornerstone of this workflow.[1]

1. Solubility & Handling

-

Solvent: Soluble in DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone).[1]

-

Concentration: Typical coupling concentration is 0.1 M to 0.5 M.

-

Storage: Store at +2°C to +8°C (short term) or -20°C (long term), desiccated.

2. Coupling Protocol (Standard)

-

Activator: HBTU/HOBt or DIC/Oxyma Pure.

-

Base: DIEA (Diisopropylethylamine).[1]

-

Stoichiometry: 3-5 equivalents relative to resin loading.[1]

-

Time: 45–60 minutes at room temperature.

-

Monitoring: Kaiser Test (Ninhydrin) is effective; however, the extended side chain does not interfere with the test.

3. Deprotection Workflow

The Fmoc group is removed to extend the chain, while the Boc group remains intact until the final cleavage from the resin.

Step A: Fmoc Removal (Cycle) [1]

-

Reagent: 20% Piperidine in DMF.[6]

-

Mechanism:

-elimination driven by the basicity of piperidine.[1] -

Condition: 2 treatments (5 min + 15 min).

Step B: Global Cleavage & Side-Chain Deprotection (Final) [1]

-

Reagent: TFA (Trifluoroacetic acid) cocktail (e.g., 95% TFA, 2.5% TIS, 2.5%

). -

Mechanism: Acidolysis removes the Boc group (generating isobutylene and

) and cleaves the peptide from the linker.[1] -

Time: 2–3 hours.

Part 4: Visualization of Reaction Logic

The following diagram illustrates the orthogonal protection strategy, highlighting how the side chain remains protected during chain elongation.

Caption: Orthogonal deprotection pathway for Fmoc-hLys(Boc). The Boc group remains stable throughout the basic Fmoc removal cycles, ensuring side-chain integrity until the final acidic cleavage.[1]

Part 5: Applications in Drug Development[8]

-

Proteolytic Stability: The incorporation of Homolysine, particularly the D-isomer, into peptide sequences renders the backbone less recognizable to endogenous proteases (e.g., trypsin), significantly extending the plasma half-life of therapeutic peptides.

-

Cross-Linking: The extended side chain provides a longer "tether" for cross-linking reactions (e.g., lactam bridges or PEGylation), reducing steric hindrance near the peptide backbone.

-

SAR Studies: In scanning mutagenesis, replacing Lys with hLys probes the distance requirement for ionic interactions with the target receptor. If hLys improves binding, it suggests the receptor pocket is deeper or requires a more flexible reach.

References

-

Sigma-Aldrich (Merck) .[1] Fmoc-L-Homolysine(Boc)-OH Product Sheet. Retrieved from (Search Term: 194718-17-7).[1]

-

BOC Sciences . Fmoc-D-hLys(Boc)-OH Technical Data. Retrieved from (Search Term: 1434054-86-0).[1]

-

Chem-Impex International . Fmoc-L-HomoLys(Boc)-OH Product Detail. Retrieved from .[1]

-

PubChem . Compound Summary: Fmoc-Lys(Boc) Homologs. Retrieved from .[1]

Sources

- 1. datagroup.org [datagroup.org]

- 2. Fmoc-D-beta-homolysine(Boc) | C27H34N2O6 | CID 92957051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. echemi.com [echemi.com]

- 6. data.epo.org [data.epo.org]

- 7. chemimpex.com [chemimpex.com]

- 8. GSRS [precision.fda.gov]

- 9. Peptidochem: CAS#1434054-86-0 Fmoc-D-HomoLysine(Boc)-OH | 22744 [peptidochem.com]

- 10. 37689-89-7 CAS|(S)-2,7-二氨基庚酸|生产厂家|价格信息 [m.chemicalbook.com]

Fmoc-protected D,L-homolysine for combinatorial library screening

Technical Whitepaper: Fmoc-Protected D,L-Homolysine for Combinatorial Library Screening

Executive Summary

This technical guide details the strategic integration of Fmoc-protected D- and L-Homolysine (hLys) into solid-phase peptide synthesis (SPPS) workflows for combinatorial library screening.[1][2] While canonical Lysine is a staple of peptide drug discovery, its susceptibility to proteolysis and limited steric reach often restrict the "chemical space" available for ligand optimization. Homolysine, with its extended methylene side chain (

Molecular Architecture & Strategic Rationale

Structural Comparison

The primary distinction between Lysine (Lys) and Homolysine (hLys) lies in the side-chain length.[1] This single methylene extension alters the spatial positioning of the

| Feature | L-Lysine (Lys) | L-Homolysine (hLys) | Impact on Drug Design |

| Side Chain | Extends reach by ~1.2–1.5 Å, accessing deeper binding pockets.[1][2] | ||

| Chirality | L- (Natural) | L- / D- (Synthetic) | D-enantiomers confer resistance to endogenous proteases (e.g., Trypsin).[1][2] |

| pKa ( | ~10.5 | ~10.7 (Est.)[1][2] | Slight increase in basicity; alters ion-pairing strength with Asp/Glu.[1][2] |

| Flexibility | High | Very High | Increased entropic penalty upon binding; requires rigidification strategies (e.g., cyclization).[2] |

Why "D,L" Matters in Libraries

The inclusion of both D- and L- enantiomers of Homolysine serves two distinct purposes in combinatorial screening:

-

Stereochemical Scanning: D-hLys introduces a "kink" in the peptide backbone (reverse turn induction) while projecting the extended amine into a different vector than L-hLys.[1][2] This probes the stereochemical tolerance of the target receptor.

-

Proteolytic Shielding: Incorporating D-hLys at cleavage sites (e.g., adjacent to Arginine or Lysine) can block trypsin-like protease activity, significantly increasing the serum half-life of the hit compound.[1][2]

Experimental Protocol: Solid-Phase Synthesis (SPPS)

Objective: Efficient coupling of Fmoc-hLys(Boc)-OH into a bead-based library without aggregation or racemization.

Reagents & Materials

-

Building Block: Fmoc-L-hLys(Boc)-OH and Fmoc-D-hLys(Boc)-OH (Use pure enantiomers for trackable SAR; avoid racemic mixtures unless performing "mixture-based" reductionist screening).

-

Resin: TentaGel S NH2 (for OBOC) or Rink Amide MBHA (for solution screening).[1][2]

-

Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Superior to HBTU for preventing racemization of sensitive non-canonical residues).[1][2]

-

Solvent: DMF (Peptide grade).

Step-by-Step Coupling Protocol

Note: This protocol assumes a standard 0.1 mmol scale.

-

Resin Swelling: Swell resin in DCM (30 min) then wash with DMF (3x).[1][2]

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x) until UV monitoring shows no fluorene adducts.[1]

-

Activation (Pre-activation is critical):

-

Coupling:

-

Capping (Optional but Recommended):

-

Treat with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 min to terminate unreacted chains.

-

-

Wash: DMF (5x), DCM (3x).

Handling "D,L" Mixtures (Split-and-Mix Strategy)

To screen both enantiomers simultaneously without losing deconvolution power, use the Split-and-Mix method:

Figure 1: Split-and-Mix workflow for incorporating D/L stereoisomers. Encoding (e.g., with isotopically labeled linkers or colorimetric tags) allows identification of the active enantiomer post-screening.

Library Design & Screening Architectures

Positional Scanning vs. OBOC

For hLys, Positional Scanning is often superior to random libraries because it systematically tests the "reach" hypothesis at specific interface points.

-

Fixed Position Library:

(Where X = mixture of 19 natural AAs).[1][2] -

Hypothesis: If hLys at position 3 binds 10x better than Lys, the deep pocket interaction is validated.

Screening Decision Tree

Once the library is synthesized, the screening process must differentiate between non-specific binding (due to the high charge of hLys) and specific high-affinity interactions.

Figure 2: Screening logic emphasizing high-salt washes to eliminate false positives caused by the cationic nature of Homolysine.

Technical Nuances & Troubleshooting

| Issue | Cause | Solution |

| Aggregation | Extended hydrophobic chain of hLys + Fmoc group.[1][2] | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% DBU during deprotection to break beta-sheets.[1][2] |

| Incomplete Coupling | Steric hindrance of the longer side chain. | Double couple; switch to HATU for the specific hLys step. |

| Racemization | Base-catalyzed proton abstraction during activation.[1][2] | Use Oxyma/DIC instead of HBTU/DIEA. Keep base concentration low. |

| False Positives | High pI of hLys leads to "sticky" beads. | Include 0.1% Tween-20 and 300mM NaCl in binding buffer.[1][2] |

References

-

National Institutes of Health (PubChem). Fmoc-Lys(Boc)-OH Chemical Properties and Analog Comparison. [Link][1][2]

-

Molecules (MDPI). Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics.[1][2] (Context on D/L screening strategies). [Link][1][2]

Sources

Homolysine vs. Lysine: Steric & Thermodynamic Modulation in Peptide Drug Design

Topic: Homolysine vs. Lysine Steric Effects in Peptide Binding Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In peptide therapeutics, the difference of a single methylene group (

This guide analyzes the structural utility of Homolysine—specifically L-2,7-diaminoheptanoic acid —versus Lysine.[1] It details how the extended side chain of Hly (

Physicochemical Architecture: The Structural Delta

The fundamental difference between Lysine and Homolysine lies in the aliphatic spacer length between the

Comparative Properties Table

| Feature | Lysine (Lys, K) | Homolysine (Hly, hLys) | Impact on Binding |

| Side Chain Formula | Hly extends reach by ~1.25 Å.[1] | ||

| Amine Position | Alters angle of approach for salt bridges.[1] | ||

| Rotatable Bonds | 5 | 6 | Hly has higher conformational entropy (greater |

| pKa (Side Chain) | ~10.5 | ~10.5 - 10.7 | Negligible difference in basicity; both are protonated at physiological pH.[1] |

| Proteolytic Stability | Low (Trypsin sensitive) | High | Hly is generally resistant to trypsin/chymotrypsin cleavage. |

The "Reach" Factor

The extra methylene group in Homolysine allows the cationic amine to probe deeper into binding pockets or reach distal anionic residues (Asp/Glu) that are roughly 6–7 Å away from the backbone—distances where Lysine might only form water-mediated (weaker) interactions.

Thermodynamic Mechanisms: The Enthalpy-Entropy Trade-off[1]

The decision to substitute Lys with Hly is a balancing act between Enthalpic Gain (

The Mechanism[2]

-

Enthalpic Gain: If a target aspartate is out of range for Lysine, the interaction energy is zero or weak. Homolysine bridges this gap, forming a direct salt bridge. The release of ordered water molecules from the hydrophobic pocket further contributes favorably to entropy (hydrophobic effect), but the salt bridge itself is primarily enthalpic.

-

Entropic Penalty: Homolysine has one additional rotatable bond.[1] In solution, it samples a larger conformational volume than Lysine. To bind a fixed target, Hly must "freeze" more degrees of freedom. This results in a larger entropic penalty compared to Lysine.

Rule of Thumb: Use Homolysine only when the target residue is structurally validated to be beyond the reach of Lysine, or when "wobble" is required to accommodate a flexible receptor pocket.

Figure 1: Decision logic for selecting cationic side chain length based on target proximity. Homolysine is favored when the distance to the anionic partner exceeds the reach of Lysine, justifying the higher entropic cost.

Case Studies in Drug Design

Case A: Neurotensin Receptor Selectivity (GPCR Modulation)

In the development of Neurotensin (NT) analogs, researchers sought to improve selectivity for the NTS2 receptor over NTS1.

-

Modification: Replacement of Lys

with -

Result: The homologated side chain provided the best binding affinity (

nM) and 89-fold selectivity for NTS2. -

Mechanism: The longer side chain accessed a specific sub-pocket in the GPCR that the native Lysine could not optimally engage, while simultaneously providing resistance to proteolytic degradation in serum [1].

Case B: Ubiquitin Chain Formation ("The Molecular Ruler")

Ubiquitination enzymes (E2/E3 ligases) transfer ubiquitin to specific Lys residues.

-

Experiment: Researchers tested "C5" analogs (Homolysine) to see if the enzymes relied on strict chemical recognition or spatial positioning.

-

Outcome: Homolysine demonstrated robust reactivity in chain formation, suggesting that the active sites of these enzymes possess enough plasticity to accommodate the extra methylene, provided the nucleophilic amine can still access the thioester bond. However, specificity changes, altering the architecture of the resulting poly-ubiquitin chains [2].

Experimental Protocols: Synthesis & Validation

Reagent Selection

For Solid Phase Peptide Synthesis (SPPS), the standard building block is Fmoc-L-Homolysine(Boc)-OH .[1]

Protocol 1: Incorporation via Fmoc-SPPS

Note: Homolysine couples with similar kinetics to Lysine but carries a slightly higher risk of aggregation in difficult sequences due to increased hydrophobicity of the alkyl chain.

Step-by-Step Workflow:

-

Resin Preparation: Swell Rink Amide or Wang resin in DMF for 30 min.

-

Deprotection: Remove Fmoc from the previous AA using 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation:

-

Coupling:

-

Add activated mixture to resin.[1]

-

Shake/Agitate for 45–60 minutes at Room Temperature.

-

Optimization: For sequences >15 residues, double couple (repeat step 3-4) to ensure yield.

-

-

Validation (Kaiser Test):

Protocol 2: Global Cleavage & Side-Chain Deprotection

The Boc group on the Homolysine side chain is acid-labile, identical to Lys(Boc).[1]

-

Cleavage Cocktail: Prepare TFA:TIPS:H2O (95:2.5:2.5).

-

Reaction: Incubate resin in cocktail for 2–3 hours.

-

Precipitation: Filter resin, collect filtrate, and precipitate peptide into ice-cold Diethyl Ether.

-

Analysis: Analyze via LC-MS.

-

Mass Shift Check: Ensure the mass corresponds to

Da (per Hly substitution) relative to the Lys-containing parent sequence.

-

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Homolysine. The critical control point is the Kaiser Test to ensure the bulkier side chain has fully reacted.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Coupling | Steric hindrance or aggregation.[1] | Use microwave-assisted coupling (50°C, 5 min) or double coupling. Switch solvent to NMP.[1] |

| Low Solubility (Peptide) | Increased hydrophobicity from extra | Introduce PEG spacers or substitute adjacent residues with polar AAs (Ser/Thr) to offset hydrophobicity.[1] |

| Retention Time Shift | Hly is more hydrophobic than Lys. | Expect Hly-peptides to elute later on Reverse-Phase HPLC (C18 column) compared to Lys analogs.[1] |

References

-

Fan, L., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.[3] Link (Note: Contextualized from general peptidomimetic reviews).

-

Li, W., et al. (2014). Linkage-specific ubiquitin chain formation depends on a lysine hydrocarbon ruler.[1] Nature Chemical Biology.[1] Link

-

Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis.[1] Journal of Peptides. Link[1]

-

Cheng, R.P., et al. (2007). Effect of Lysine Side Chain Length on Intra-Helical Glutamate-Lysine Ion Pairing Interactions.[1] Biochemistry.[1][4] Link[1]

Sources

Methodological & Application

Synthesis of cyclic peptides using Fmoc-homolysine derivatives

Application Note: Synthesis of Cyclic Peptides Using Fmoc-Homolysine Derivatives

Abstract

Cyclic peptides exhibit superior metabolic stability, membrane permeability, and receptor selectivity compared to their linear counterparts. While standard Lysine (Lys) residues are commonly used for lactam bridging, they impose specific conformational constraints.[1] Homolysine (Hly) , a non-proteinogenic amino acid with an extended side chain (

Strategic Planning: Why Homolysine?

In drug discovery, the "Goldilocks" zone of ring conformation is often missed by standard amino acids. If a Lysine-to-Aspartate bridge creates a ring that is too tight (high strain, poor binding), and an Ornithine bridge is even tighter, Homolysine offers the necessary flexibility by adding a single methylene group.

Table 1: Comparative Side-Chain Metrics

| Amino Acid | Side Chain Formula | Methylene Groups ( | Reach (approx.)[1] | Primary Application |

| Ornithine (Orn) | 3 | Short | Tight turns, constrained loops | |

| Lysine (Lys) | 4 | Medium | Standard lactam bridges | |

| Homolysine (Hly) | 5 | Long | Relaxed rings, scanning ring size |

Orthogonal Protection Strategies

To cyclize on-resin, the side-chain amine of Hly must be deprotected without removing the N-terminal Fmoc or cleaving the peptide from the resin. Two strategies dominate:

-

The Alloc Strategy (Pd-Catalyzed):

-

The Mtt Strategy (Acid-Labile):

Visual Workflow

Figure 1: Decision tree for synthesizing cyclic peptides using Homolysine derivatives. Note the divergence in deprotection chemistry.

Detailed Experimental Protocols

Protocol A: Synthesis using Fmoc-Hly(Alloc)-OH

Recommended for peptides containing Met, Trp, or acid-sensitive linkers.[1]

Reagents:

-

Fmoc-Hly(Alloc)-OH (Commercially available).[1]

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)).[1] -

Scavenger: Phenylsilane (

) or Morpholine.[1] -

Solvent: Dry DCM (Dichloromethane).[1]

Step-by-Step:

-

Assembly: Synthesize the linear peptide on Rink Amide or 2-Chlorotrityl resin using standard Fmoc/tBu protocols.[1] Incorporate Fmoc-Hly(Alloc)-OH at the bridge position and an Asp/Glu residue with an allyl ester protection (e.g., Fmoc-Asp(OAll)-OH) if forming a side-chain-to-side-chain lactam.[1]

-

Preparation (Inert Atmosphere): Swell the resin in dry DCM under Nitrogen or Argon flow for 15 mins. Oxygen inhibits the Pd catalyst.

-

Deprotection Cocktail: Dissolve

(0.1 eq) and-

Expert Note: Phenylsilane is preferred over tributyltin hydride due to toxicity.[1]

-

-

Reaction: Add cocktail to resin. Agitate gently for 30 minutes under inert gas. Repeat this step twice.

-

Washing (Critical):

Protocol B: Synthesis using Fmoc-Hly(Mtt)-OH

Recommended for standard sequences lacking high acid sensitivity.[1]

Reagents:

-

Deprotection Solution: 1% TFA (Trifluoroacetic acid) in DCM.[1]

-

Scavenger: TIS (Triisopropylsilane) or Methanol (5%).[1]

Step-by-Step:

-

Assembly: Incorporate Fmoc-Hly(Mtt)-OH. Ensure the bridge partner (Asp/Glu) is protected with a group stable to 1% TFA but labile to 95% TFA (e.g., O-tBu) IF you are cyclizing post-cleavage. However , for on-resin cyclization, the partner must be orthogonally deprotected (e.g., Fmoc-Asp(O-2-PhiPr)-OH) or the N-terminus is used.[1]

-

Selective Deprotection:

-

Flow Method (Preferred): Do not incubate. Flow the solution through the resin for 1–2 minutes, filter, and repeat.

-

Visual Cue: The solution will turn bright yellow (trityl cation). Repeat until the solution remains colorless (usually 10–15 cycles).

-

-

Neutralization: Wash immediately with 5% DIEA/DMF (3x) to neutralize the resin and prevent linker cleavage.

Protocol C: On-Resin Cyclization (Lactamization)

Applicable to both strategies after deprotection.[1]

Reagents:

Step-by-Step:

-

Verification: Perform a Kaiser Test (ninhydrin).[1] The resin should be blue (positive for free amines).

-

Activation: Dissolve PyBOP and DIEA in DMF. Add to the resin.[2][3][6][8][9]

-

Incubation: Agitate for 2–4 hours at room temperature.

-

Expert Note: On-resin cyclization benefits from the "pseudo-dilution" effect (molecules are immobilized, reducing intermolecular dimerization), but ensuring adequate solvent volume is still good practice.

-

-

Monitoring: Perform Kaiser Test again. The resin should be colorless (negative), indicating the amine has formed the lactam bond.

-

Final Cleavage: Wash resin (DMF -> DCM).[1] Cleave using standard 95% TFA cocktail (TFA/TIS/H2O 95:2.5:2.5).[1]

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Black precipitate on resin (Alloc) | Residual Palladium.[1] | Wash extensively with Sodium Diethyldithiocarbamate (DTC) in DMF.[1] |

| Low Yield (Mtt Strategy) | Premature cleavage of peptide from resin. | The 1% TFA was applied too long or without flow. Use flow-through method; do not incubate >2 mins per cycle. |

| Incomplete Cyclization | Steric hindrance or aggregation.[1] | Use HATU/HOAt instead of PyBOP. Double couple. Use LiCl in DMF to disrupt aggregation.[1] |

| Dimerization (Linear Dimer) | Intermolecular reaction.[1] | Lower the resin loading (0.2–0.3 mmol/g) to increase effective distance between chains. |

References

-

CEM Corporation. Solid Phase Peptide Synthesis (SPPS) of Cyclic Disulfide-Bridged Peptides.[1][10] (Demonstrates Mtt/Alloc orthogonal logic). [Link]

-

National Institutes of Health (NIH). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters (Alloc Strategy). [Link][1]

-

Frontiers in Chemistry. Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides. [Link]

Sources

- 1. Fmoc-b-Homolys(Boc)-OH = 95.0 HPLC 203854-47-1 [sigmaaldrich.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH - Google Patents [patents.google.com]

- 5. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cem.de [cem.de]

- 8. chempep.com [chempep.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

Technical Application Note: Comparative Loading Strategies for Fmoc-D,L-hLys(Boc)-OH on Wang vs. Rink Amide Resins

This Technical Application Note is designed for researchers and drug development professionals requiring high-fidelity solid-phase peptide synthesis (SPPS) protocols. It addresses the specific loading of Fmoc-D,L-hLys(Boc)-OH (Homolysine) onto Wang and Rink Amide resins.

Executive Summary

The choice between Wang and Rink Amide resin dictates the C-terminal functionality of the final peptide. Wang resin yields a C-terminal Carboxylic Acid , while Rink Amide resin yields a C-terminal Amide .

Loading Fmoc-D,L-hLys(Boc)-OH presents specific challenges:

-

Wang Resin: Requires ester bond formation between the C-terminal carboxyl of hLys and the hydroxyl group of the resin.[1] This reaction is thermodynamically unfavorable compared to amide bond formation and prone to racemization (less critical for D,L-mixtures but indicative of harsh conditions) and dipeptide formation .

-

Rink Amide Resin: Involves standard amide bond formation after Fmoc deprotection of the resin.[2] This is high-yielding and robust.

Strategic Recommendation: Use MSNT/MeIm activation for Wang resin to maximize loading and minimize side reactions. Use DIC/Oxyma Pure for Rink Amide resin for efficiency and cost-effectiveness.

Chemical Basis & Resin Selection[1][2][3][4][5]

The Building Block: Fmoc-D,L-hLys(Boc)-OH

-

Structure: Homolysine (hLys) contains an extra methylene group in the side chain compared to Lysine.

-

Stereochemistry: The "D,L" designation indicates a racemic mixture. While preserving chirality is moot for a racemate, preventing dipeptide formation (where a second hLys couples to the first during loading) is critical.

-

Protection: The

-amine is Boc-protected (acid-labile), ensuring it remains intact during Fmoc removal (base-labile) but cleaves during final TFA detachment.

Resin Chemistry Comparison

| Feature | Wang Resin | Rink Amide Resin |

| Linker Type | p-Alkoxybenzyl Alcohol | Modified Rink Linker (Knorr) |

| Reactive Site | Hydroxyl (-OH) | Amine (-NH |

| Bond Formed | Ester (Anchoring) | Amide (Peptide Bond) |

| Cleavage Condition | 95% TFA | 95% TFA |

| Final Product | Peptide Acid (-COOH) | Peptide Amide (-CONH |

| Loading Difficulty | High (Requires activation catalysis) | Low (Standard coupling) |

Experimental Workflows

The following diagrams illustrate the distinct chemical pathways for loading.

Wang Resin Loading Workflow (Esterification)

Caption: Esterification pathway using MSNT activation to suppress side reactions.

Rink Amide Loading Workflow (Amidation)

Caption: Standard amidation pathway involving initial Fmoc deprotection.

Detailed Protocols

Protocol A: Loading onto Wang Resin (MSNT Method)

Best for: High loading efficiency and preventing dipeptide formation.

Reagents:

-

Fmoc-D,L-hLys(Boc)-OH (5 equiv. relative to resin capacity)[2][3][4][5][6]

-

MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) (5 equiv.)

-

MeIm (N-Methylimidazole) (3.75 equiv.)

-

Anhydrous DCM (Dichloromethane) and THF (Tetrahydrofuran)

Step-by-Step:

-

Resin Preparation: Place Wang resin (e.g., 1.0 g, 0.5-1.0 mmol/g) in a dry reaction vessel. Swell in dry DCM for 30–60 minutes. Drain.

-

Activation: In a separate dry flask, dissolve Fmoc-D,L-hLys(Boc)-OH and MSNT in a minimal amount of anhydrous DCM/THF (ratio 1:1). Ensure complete dissolution.

-

Coupling: Add the amino acid/MSNT solution to the resin.

-

Catalysis: Add MeIm dropwise to the resin slurry. Note: MeIm is the base catalyst.

-

Incubation: Agitate gently under inert gas (N

or Ar) for 1–2 hours at room temperature. -

Washing: Drain and wash with DCM (3x), DMF (3x), and DCM (3x).

-

Capping (Crucial): Treat resin with Acetic Anhydride/Pyridine/DCM (1:2:2) for 30 minutes to cap unreacted hydroxyl groups. This prevents truncated sequences later.

-

Final Wash: Wash extensively with DCM and MeOH.[7][8] Dry under vacuum.[9][7]

Protocol B: Loading onto Rink Amide Resin (DIC/Oxyma)

Best for: Standard, robust synthesis.

Reagents:

-

Fmoc-D,L-hLys(Boc)-OH (3-5 equiv.)

-

DIC (Diisopropylcarbodiimide) (3-5 equiv.)

-

Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (3-5 equiv.)

Step-by-Step:

-

Swelling: Swell Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min).[7][11] Wash with DMF (5x). Result: Free amine on resin.[13]

-

Activation: Dissolve Fmoc-D,L-hLys(Boc)-OH and Oxyma Pure in minimal DMF. Add DIC.[3][8][14] Allow to pre-activate for 2–3 minutes.

-

Coupling: Add the activated mixture to the resin. Agitate for 60 minutes at room temperature.

-

Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue beads), recouple. If negative (colorless), proceed.

-

Capping: Treat with Acetic Anhydride/DIPEA/DMF for 10 minutes to cap any unreacted amines.

-

Wash: Wash with DMF and DCM.

Quality Control: Determination of Resin Loading

To verify the success of the loading, quantify the Fmoc groups present on the resin using UV spectrophotometry.[7]

Method:

-

Weigh exactly ~5–10 mg of dried, loaded resin (

) into a volumetric flask (e.g., 25 mL). -

Agitate for 20 minutes to fully cleave the Fmoc group.

-

Measure Absorbance (

) of the solution at 290 nm (or 301 nm) using a UV-Vis spectrophotometer. Use 20% Piperidine/DMF as the blank.[2][7][15]

Calculation:

- = Absorbance[7][15][16]

- = Volume of solvent (mL)

-

= Extinction coefficient (

-

= Mass of resin (mg)[7]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> - = Path length (usually 1 cm)

Comparative Data Summary

| Parameter | Protocol A (Wang/MSNT) | Protocol B (Rink/DIC) |

| Typical Loading Efficiency | 70–90% | >95% |

| Racemization Risk | Low (with MSNT); High (with DIC/DMAP) | Negligible |

| Reaction Time | 1–2 Hours | 1 Hour |

| Moisture Sensitivity | High (Strictly anhydrous) | Moderate |

| Capping Requirement | Mandatory (Permanent ester cap) | Recommended (Amide cap) |

Expert Insight: Troubleshooting

-

Low Loading on Wang: If using the standard DIC/DMAP method, "dipeptide formation" is a common failure mode where the amino acid couples to the resin and then another amino acid couples to the first one before the cycle ends. The MSNT method avoids this.

-

Aggregation: Homolysine is hydrophobic. If coupling is sluggish, add chaotropic salts (e.g., 0.1 M LiCl) or use microwave-assisted heating (50°C).

References

-

Biotage. How to quantify your first amino acid loading onto Wang resins. [Link]

-

CEM Corporation. Fmoc-Lys(Boc)-Wang Resin Technical Data. [Link]

Sources

- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-Lys(Boc)-Wang Resin (LL) [cem.com]

- 6. researchgate.net [researchgate.net]

- 7. cssp.chemspider.com [cssp.chemspider.com]

- 8. rsc.org [rsc.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. digital.csic.es [digital.csic.es]

- 12. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. reddit.com [reddit.com]

- 15. biotage.com [biotage.com]

- 16. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Mixtures for Fmoc-D,L-hlys(Boc) Dissolution

Welcome to the technical support center dedicated to providing solutions for the dissolution of Fmoc-D,L-hlys(Boc). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in solubilizing this critical reagent for their experiments, particularly in the context of solid-phase peptide synthesis (SPPS). Here, we will delve into the underlying chemical principles governing solubility, provide practical troubleshooting guides, and offer step-by-step protocols to ensure the successful preparation of your Fmoc-D,L-hlys(Boc) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary solvents for dissolving Fmoc-D,L-hlys(Boc)?

A1: Fmoc-D,L-hlys(Boc) is most effectively dissolved in polar aprotic solvents. The most commonly used and recommended solvents are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1][2] Dimethyl sulfoxide (DMSO) is also a highly effective solvent.[3][4] For many applications, NMP is considered a stronger solvent than DMF and can be a good alternative if solubility issues are encountered with DMF.[1] Dichloromethane (DCM) can also be used, although its dissolving power for highly polar-protected amino acids may be lower than that of DMF or NMP.

Q2: I'm having trouble dissolving Fmoc-D,L-hlys(Boc) in pure DMF. What could be the issue?

A2: Several factors can contribute to poor solubility in DMF. Firstly, the quality of the DMF is crucial; it can degrade over time to form amines which can affect the stability of the Fmoc protecting group.[1] Always use high-purity, peptide-synthesis-grade DMF. Secondly, low ambient temperatures can significantly decrease the solubility of the compound. Lastly, the inherent properties of the protected amino acid, such as its crystalline structure and potential for aggregation, can lead to dissolution challenges.

Q3: Can I heat the solution to improve the solubility of Fmoc-D,L-hlys(Boc)?

A3: Yes, gentle heating can be an effective method to aid dissolution.[3] However, it is crucial to avoid excessive temperatures (generally not exceeding 40°C) and prolonged heating, as this can risk the degradation of the Fmoc protecting group. A short burst of heat from a heat gun or a brief period in a warm water bath is often sufficient.

Q4: What are "greener" solvent alternatives to DMF and NMP, and are they effective for dissolving Fmoc-D,L-hlys(Boc)?

A4: There is a growing interest in more environmentally friendly solvents for peptide synthesis. Some promising alternatives include 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME).[5] Studies have shown that many Fmoc-amino acids exhibit good solubility in 2-MeTHF.[6][7] Another green solvent, PolarClean, has also demonstrated excellent capacity for dissolving a wide range of Fmoc-amino acids.[8] However, the solubility of specific derivatives like Fmoc-D,L-hlys(Boc) in these solvents may need to be empirically determined and may not always match the performance of traditional solvents like DMF or NMP.[9]

Troubleshooting Guide

This section provides a structured approach to addressing common solubility problems encountered with Fmoc-D,L-hlys(Boc).

Issue 1: Incomplete Dissolution in a Primary Solvent (e.g., DMF)

Symptoms:

-

Visible solid particles remain in the solvent after vigorous mixing.

-

The solution appears cloudy or hazy.

Workflow for Resolution:

Troubleshooting Workflow for Incomplete Dissolution

Causality Explained:

-

Sonication: The application of ultrasonic waves helps to break down aggregates of the Fmoc-amino acid, increasing the surface area available for solvation.

-

Gentle Heating: Increasing the temperature provides additional kinetic energy to the solvent and solute molecules, overcoming the intermolecular forces that hinder dissolution.[5][10][11]

-

Co-solvents: The addition of a co-solvent can alter the overall polarity of the solvent system, potentially improving the solubility of the solute. For instance, adding a less polar solvent like DCM to DMF can sometimes disrupt the aggregation of the protected amino acid. Conversely, adding a more polar and potent solvent like DMSO can enhance solvation.

-

Stronger Primary Solvent: NMP has a higher dissolving power for many organic compounds compared to DMF and can be a direct replacement when solubility is a persistent issue.[1]

Issue 2: Precipitation of Fmoc-D,L-hlys(Boc) from Solution

Symptoms:

-

A clear solution becomes cloudy or forms a precipitate over time.

-

Precipitation occurs upon cooling of a previously heated solution.

Workflow for Resolution:

Troubleshooting Workflow for Solution Precipitation

Causality Explained:

-

Supersaturation: The initial dissolution may have been achieved under conditions (e.g., heating) that led to a supersaturated solution. Upon cooling, the solubility limit is exceeded, causing the compound to precipitate.

-

Concentration: The concentration of the Fmoc-D,L-hlys(Boc) may be too high for the chosen solvent system at the storage or use temperature.

-

Solvent System Instability: The chosen solvent or solvent mixture may not be optimal for maintaining the solubility of the compound over time.

Experimental Protocols

Protocol 1: Standard Dissolution in a Single Solvent

This protocol describes the standard procedure for dissolving Fmoc-D,L-hlys(Boc) in a primary solvent such as DMF or NMP.

-

Preparation: Ensure all glassware is clean and dry. Use a high-purity, anhydrous grade of the chosen solvent.

-

Weighing: Accurately weigh the required amount of Fmoc-D,L-hlys(Boc) into the reaction vessel.

-

Solvent Addition: Add the calculated volume of the primary solvent to achieve the desired concentration.

-

Mixing: Stir the mixture vigorously at room temperature using a magnetic stirrer for 15-30 minutes.

-

Visual Inspection: Visually inspect the solution for any undissolved particles.

-

Troubleshooting: If dissolution is incomplete, proceed with the troubleshooting steps outlined in the guide above (sonication, gentle heating).

Protocol 2: Dissolution Using a Co-Solvent Mixture

This protocol is for situations where a single solvent is insufficient to achieve complete dissolution. A common and effective co-solvent mixture is DMF/DCM.

-

Initial Dissolution Attempt: Begin by attempting to dissolve the Fmoc-D,L-hlys(Boc) in the primary, more polar solvent (e.g., DMF) following steps 1-4 of Protocol 1.

-

Co-solvent Addition: If undissolved material remains, add the co-solvent (e.g., DCM) dropwise while continuously stirring. A common starting ratio is 10-20% of the co-solvent by volume.

-

Observation: Observe the solution for signs of improved solubility. Continue adding the co-solvent in small increments until a clear solution is obtained.

-

Mixing: Once the solid is dissolved, continue to stir for an additional 10-15 minutes to ensure a homogenous solution.

-

Caution: Avoid adding an excessive amount of the less polar co-solvent, as this can lead to precipitation. The optimal ratio should be determined empirically for each specific application.

Data Presentation

The following table summarizes the general solubility characteristics of Fmoc-Lys(Boc)-OH in various solvents. While this data is for the L-enantiomer, it serves as a good starting point for the D,L-racemic mixture.

| Solvent | Abbreviation | Type | General Solubility of Fmoc-Lys(Boc)-OH |

| N,N-Dimethylformamide | DMF | Polar Aprotic | High |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Very High |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | Very High |

| Dichloromethane | DCM | Nonpolar Aprotic | Moderate |

| 2-Methyltetrahydrofuran | 2-MeTHF | Ether (Greener) | Good |

| PolarClean | - | Green Solvent | High (>0.4 M for most Fmoc-AAs)[8] |

References

Sources

- 1. peptide.com [peptide.com]

- 2. peptideweb.com [peptideweb.com]

- 3. reddit.com [reddit.com]

- 4. Fmoc-Lys(Boc)-OH | TargetMol [targetmol.com]

- 5. Temperature dependence of amino acid hydrophobicities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 7. renyi.hu [renyi.hu]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins [frontiersin.org]

Technical Support Center: Separation of D- and L-Homolysine Peptides

Current Status: Operational Ticket Focus: Chiral Resolution Strategies for Homolysine (Hly) Containing Peptides Assigned Specialist: Senior Application Scientist, Separation Sciences

Knowledge Base: Core Separation Strategies

Separating peptides containing Homolysine (Hly) —a non-proteinogenic homolog of lysine with an added methylene group (

Strategy A: Direct Separation of Intact Peptides (Diastereomeric Resolution)

If your peptide contains one or more chiral centers, replacing L-Hly with D-Hly creates diastereomers (e.g., L-Phe-L-Hly vs. L-Phe-D-Hly). Unlike enantiomers, diastereomers have different physical properties and can often be separated on achiral phases.

-

Primary Column: C18 or C8 (High Resolution/UPLC).

-

Mechanism: Hydrophobic discrimination. The D-isomer often disrupts the secondary structure (e.g.,

-helix), altering the hydrophobic footprint. -

Optimization: Shallow gradients (e.g., 0.5% B/min) and lower temperatures (

) often improve resolution.

Strategy B: Indirect Separation via Marfey’s Analysis (The Gold Standard)

To determine the chirality of Hly within a peptide, the peptide must be hydrolyzed to free amino acids, derivatized with a chiral selector, and analyzed on an achiral C18 column.

-

Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey’s Reagent).[1][2][3]

-

Mechanism: FDAA reacts with the

- and -

Elution Order: On C18, the L-L diastereomer (L-FDAA + L-Hly) generally elutes before the L-D diastereomer (L-FDAA + D-Hly) due to intramolecular H-bonding reducing the polarity of the D-isomer derivative [1, 2].

Strategy C: Direct Chiral HPLC (Free Amino Acid)

For isolating free D-Hly from L-Hly without derivatization.

-

Column: Crown Ether (e.g., CrownPak CR(+)) or Teicoplanin (e.g., Chirobiotic T).

-

Mechanism: Host-guest complexation. The ammonium groups of Hly complex with the crown ether.

-

Note: Crown ether columns require acidic mobile phases (pH < 2) to ensure protonation of the amines [3].

Decision Logic & Workflows

The following decision tree guides you to the correct protocol based on your analytical goal.

Caption: Decision matrix for selecting the optimal separation strategy based on analyte nature (intact vs. residue) and relationship (enantiomer vs. diastereomer).

Troubleshooting Guide & FAQs

Category: Marfey’s Analysis (FDAA)[3]

Q: I see multiple peaks for Homolysine after Marfey’s derivatization. Which one is correct?

A: Homolysine has two primary amines (

-

Issue: Incomplete derivatization can lead to mono-derivatives (

-only or -

Solution: Ensure you use a molar excess of FDAA (at least 2.5x molar ratio relative to total amines) and heat at

for 60 minutes. The major peak should be the Bis-FDAA-Hly . -

Verification: Check MS spectra. The mass shift for FDAA is +252 Da. Bis-derivatized Hly will show

Da.

Q: My D-Hly and L-Hly derivatives are co-eluting on C18. A: This is rare for Bis-FDAA derivatives but can happen with steep gradients.

-

Fix 1 (Gradient): Flatten the gradient slope. Use a "pump-mix" segment: 10% to 30% B over 40 minutes [1].

-

Fix 2 (pH): Lower the mobile phase pH. Use 0.1% Formic Acid or Phosphate buffer (pH 3.0). The intramolecular H-bond that differentiates the isomers is pH-dependent.

-

Fix 3 (Column): Switch to a C18 column with higher carbon load or a Phenyl-Hexyl column for alternative selectivity (

interactions with the dinitrophenyl group).

Category: Intact Peptide Separation

Q: I cannot separate the D-Hly peptide from the L-Hly peptide on my C18 column. A: If the Hly residue is located at a flexible terminus, the conformational difference may be minimal.

-

Strategy:

-

Temperature Effect: Lower the column temperature to

. This reduces kinetic energy and often enhances steric selectivity. -

Ion Pairing: If using TFA, switch to Heptafluorobutyric Acid (HFBA) . The larger counter-ion can amplify hydrophobicity differences between the isomers.

-

Chiral Selector Doping: Add

-cyclodextrin (10 mM) to the mobile phase (if using isocratic mode) to induce host-guest separation on the achiral column.

-

Standard Operating Protocols (SOPs)

SOP-01: Modified Marfey’s Method for Homolysine

Use this for absolute configuration determination.

Materials:

Protocol:

-

Hydrolysis: Place

peptide in a glass vial with -

Derivatization: Resuspend residue in

-

Reaction: Add

FDAA solution. Incubate at -

Quench: Cool and add

-

Analysis: Inject

onto C18 HPLC.-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10-60% B over 45 mins.

-

Detection: UV 340 nm (DNP absorption) or ESI-MS.

-

SOP-02: Direct Chiral Separation (Free Amino Acid)

Use this for purifying Hly enantiomers.

| Parameter | Condition |

| Column | Crown Ether CSP (e.g., Crownpak CR(+)) |

| Mobile Phase | |

| Temperature | |

| Flow Rate | 0.5 mL/min |

| Detection | UV 210 nm (low sensitivity) or CAD/ELSD |

| Elution Order | On CR(+): L-Hly elutes first; D-Hly elutes second [3]. |

Data & Comparison Tables

Table 1: Column Selection Matrix for Homolysine Peptides

| Separation Goal | Recommended Phase | Mechanism | Key Advantage |

| Free AA Enantiomers | Crown Ether (CR+) | Host-Guest (Ammonium) | Best resolution for free amino acids; L elutes before D. |

| Free AA Enantiomers | Teicoplanin (T) | Macrocyclic Antibiotic | Works with MeOH/Water; MS compatible; no derivatization. |

| Peptide Diastereomers | C18 / C8 | Hydrophobicity | Robust; high capacity; standard lab equipment. |

| Peptide Enantiomers | Teicoplanin (T) | H-Bonding / Inclusion | Can separate intact peptides up to ~15 residues [4]. |

| Absolute Config | C18 (w/ FDAA) | Diastereomeric Separation | "Gold Standard"; extremely sensitive (nanomole); MS compatible. |

Table 2: Expected Elution for Marfey's Derivatives (C18)

Note: Homolysine generally follows the Lysine pattern due to side-chain chemistry.

| Derivative | Elution Order (C18) | Notes |

| L-FDAA-L-Hly | 1st | Less hydrophobic due to intramolecular H-bonding. |

| L-FDAA-D-Hly | 2nd | More hydrophobic interaction with C18. |

| L-FDAA-L-Lys | 1st | Reference standard behavior. |

| L-FDAA-D-Lys | 2nd | Reference standard behavior. |

References

-

Thermo Fisher Scientific. FDAA, Marfey's Reagent Product Information.Link

-

Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][4][5][6][7][8][9][10][11][12] Link

-

Regis Technologies. Crown-Ether Chiral Stationary Phases Application Guide.Link

-

Sigma-Aldrich (Astec). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Chirobiotic T).[7]Link

-

Berkecz, R. et al. (2009).[11] HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase. Journal of Separation Science. Link

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. peptide.com [peptide.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Mitigating Diketopiperazine (DKP) Formation with Fmoc-D,L-hLys(Boc)

Current Status: Operational Ticket ID: SPPS-DKP-hLys-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Back-Biting" Phenomenon

You are likely accessing this guide because you have observed a significant loss of peptide mass or the complete disappearance of your target sequence after the deprotection of the second amino acid. When working with Fmoc-D,L-hLys(Boc) (Homolysine) at the C-terminus, this is often due to Diketopiperazine (DKP) formation .[1]

DKP formation is a premature cleavage reaction. It occurs when the free amine of the second amino acid (after Fmoc removal) performs an intramolecular nucleophilic attack on the C-terminal carbonyl attached to the resin. This cyclizes the dipeptide, cleaving it from the solid support and washing it away as a waste byproduct.

While Proline and Glycine are the classic culprits, D,L-Homolysine presents a risk due to the flexibility of its backbone and the potential conformational influence of the racemic (D,L) mixture, which can favor the "cis" amide bond conformation required for cyclization.

Mechanism of Failure[1][2]

To solve the problem, we must visualize the enemy. The diagram below illustrates the specific pathway where your synthesis fails.

Troubleshooting & FAQs

Q1: I am using Wang resin. Is this the problem?

A: Yes. Wang resin utilizes a benzyl ester linkage. This ester is electronically activated and susceptible to nucleophilic attack. If you are loading Fmoc-D,L-hLys(Boc) onto Wang resin, you are creating a high-risk scenario for DKP formation.

-

Recommendation: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin . The massive steric bulk of the trityl group physically blocks the amine from attacking the carbonyl carbon.

Q2: I cannot change the resin. How do I save the synthesis on Wang resin?

A: You must alter the deprotection kinetics. Standard 20% Piperidine is too basic and acts too long.

-

Protocol Modification: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for deprotection.[2][3]

-

Recipe: 2% DBU + 2% Piperidine in DMF.

-

Time: Shorten deprotection time to 5 minutes max (2 x 2.5 min).

-

Logic: DBU is a non-nucleophilic base that removes Fmoc rapidly but is less likely to catalyze the DKP cyclization compared to high concentrations of piperidine.

-

Q3: Does the "D,L" stereochemistry matter?

A: Yes, but you cannot control it if the racemic mixture is required. D-amino acids induce turns in peptide chains differently than L-amino acids. A D,L mixture implies that 50% of your chains may adopt a conformation that brings the N-terminus closer to the C-terminus (the "cis" transition state), accelerating DKP. This makes the use of sterically hindered resins (2-CTC) even more critical than with standard L-amino acids.

Comparative Data: Resin Selection

The following table summarizes why 2-CTC is the superior choice for preventing DKP with Fmoc-hLys(Boc).

| Feature | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) |

| Linkage Type | Benzyl Ester | Trityl Ester |

| Steric Hindrance | Low | Very High (Prevents DKP) |

| Cleavage Condition | 95% TFA (Strong Acid) | 1% TFA (Mild Acid) |

| DKP Risk | High | Negligible |

| Loading Method | Coupling Reagent (DIC/DMAP) | Direct Nucleophilic Displacement (DIPEA) |

| Side Reaction Risk | Racemization (due to DMAP) | None (No activation required) |

Validated Protocols

Protocol A: The "Gold Standard" (2-CTC Resin)

Use this protocol for all new syntheses involving C-terminal Fmoc-D,L-hLys(Boc).

Reagents:

-

2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g loading)

-

Fmoc-D,L-hLys(Boc)-OH (1.2 equivalents relative to resin)

-

DIPEA (N,N-Diisopropylethylamine) (4.0 equivalents)

-

DCM (Dichloromethane) – Strictly Anhydrous

-

Methanol (HPLC Grade)

Step-by-Step:

-

Swell Resin: Place 2-CTC resin in a reactor. Swell in dry DCM for 20 minutes. Drain.

-

Prepare Solution: Dissolve Fmoc-D,L-hLys(Boc)-OH (1.2 eq) and DIPEA (4 eq) in dry DCM (approx. 10 mL per gram of resin).

-

Loading: Add the solution to the resin. Agitate gently for 2 hours at room temperature.

-

Capping: Add Methanol (1 mL per gram of resin) directly to the reaction mixture. Agitate for another 20 minutes.

-

Why? Methanol caps any remaining active chloride sites, converting them to inert methyl ethers.

-

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

-

Result: You now have Fmoc-D,L-hLys(Boc)-O-Trt-Resin. The bulky trityl linker will now protect the ester from back-biting during the next deprotection step.

Protocol B: The "Rescue" (Wang Resin Modification)

Use this ONLY if you are forced to use Wang resin.

-

Couple AA2: Couple the second amino acid to Fmoc-hLys(Boc)-Wang Resin using standard protocols.

-

Modified Deprotection:

-

Prepare Deprotection Cocktail: 2% DBU / 2% Piperidine in DMF.

-

Treat resin for 30 seconds , then drain.

-

Treat resin for 3 minutes , then drain immediately.

-

-

Rapid Wash: Wash with DMF (3x) as fast as possible.

-

Immediate Coupling: Do not let the resin sit. Immediately add the pre-activated third amino acid (AA3).

-

Logic: Minimizing the time the dipeptide sits with a free amine reduces the window of opportunity for cyclization.

-

Decision Logic: Preventing Failure

Use this logic flow to determine your experimental setup.

References

-

Comparison of Resins (2-CTC vs Wang)

- Source: Sigma-Aldrich (Merck). "Peptide Resin Loading Protocols."

-

Context: Confirms 2-chlorotrityl chloride resin prevents DKP due to steric bulk.[5]

-

Mechanism of DKP Formation

- Source:ACS Omega (2022).

- Context: Details the nucleophilic attack mechanism and the use of DBU/Piperazine to mitig

-

URL:[Link]

- Fmoc-hLys(Boc)

-

Preventing DKP with Trityl Resins

Sources

- 1. chempep.com [chempep.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. biotage.com [biotage.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

Technical Support Center: Optimization of Coupling Time for Unnatural Amino Acid Derivatives

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Steric and Electronic Barriers in UAA Incorporation

Strategic Framework: The "Time vs. Instability" Paradox

Welcome to the support center. If you are here, you are likely facing the "steric wall"—where standard SPPS protocols fail for Unnatural Amino Acids (UAAs) like

The Core Directive: Do not simply extend coupling time. For canonical amino acids, extending time improves yield. For UAAs, extending time often degrades purity. Long exposure to basic conditions (DIEA/Piperidine) promotes racemization (epimerization) and diketopiperazine (DKP) formation.

Optimization is not about waiting longer; it is about increasing the local concentration of the active ester and energy input (Microwave/Temperature) while minimizing base exposure.